molecular formula C7H5FN2 B1445653 5-Fluoro-4-methylnicotinonitrile CAS No. 1428262-86-5

5-Fluoro-4-methylnicotinonitrile

Cat. No.: B1445653
CAS No.: 1428262-86-5
M. Wt: 136.13 g/mol
InChI Key: FKRJJFGGPZQQJN-UHFFFAOYSA-N
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Description

5-Fluoro-4-methylnicotinonitrile: is an organic compound with the molecular formula C7H5FN2 It is a derivative of nicotinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Fluoro-4-methylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The fluorine atom in this compound enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity . Additionally, this compound can interact with nicotinic acetylcholine receptors, affecting neurotransmission and signal transduction pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate neurotransmitter release by interacting with nicotinic acetylcholine receptors, thereby influencing synaptic transmission and plasticity . In hepatic cells, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other xenobiotics, potentially leading to changes in cellular detoxification processes . Furthermore, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The fluorine atom enhances the compound’s binding affinity to cytochrome P450 enzymes, leading to potential inhibition or modulation of their activity . This interaction can result in altered enzyme kinetics and changes in the metabolism of endogenous and exogenous compounds. Additionally, this compound can interact with nicotinic acetylcholine receptors, influencing neurotransmission and signal transduction pathways . These molecular interactions contribute to the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to modulate neurotransmission and enzyme activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to minimize potential toxicities while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity . Additionally, this compound can interact with other enzymes and cofactors, further modulating its metabolic fate and effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound can cross cellular membranes through passive diffusion, facilitated by its lipophilic nature . Once inside the cells, this compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations can impact the compound’s activity and function, contributing to its diverse biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylnicotinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-fluoro-4-methylpyridine.

    Reaction with Copper Cyanide: The starting material is reacted with copper cyanide in N,N-dimethylformamide at 150°C for 16 hours in a sealed tube. The reaction mixture is then cooled to room temperature, quenched with 20% aqueous ammonia solution, and extracted with diethyl ether.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be

Properties

IUPAC Name

5-fluoro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRJJFGGPZQQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Copper cyanide (1.87 g, 0.021 mol) was added at room temperature to a sealed tube containing a solution of 3-bromo-5-fluoro-4-methylpyridine (E; 2.0 g, 0.0105 mol) in dimethylformamide (20 mL). The reaction mixture was heated to 150° C. for 16 h. It was then cooled to RT, quenched with 20% aqueous ammonia (30 mL) solution and stirred for 5 min. The reaction mixture was extracted with diethyl ether (2×100 mL). The organic layers were washed with water (2×50 mL), dried over anhydrous sodium sulphate and concentrated to afford 5-fluoro-4-methylnicotinonitrile. 1H NMR (400 MHz, CDCl3) δ 8.62 (s, 1H), 8.56 (s, 1H), 2.56 (s, 3H).
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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